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Compound of Interest

Compound Name: SLC-391

Cat. No.: B10856089 Get Quote

Technical Support Center: SLC-391
Welcome to the technical support center for SLC-391. This resource is designed to assist

researchers, scientists, and drug development professionals in utilizing SLC-391 effectively in

kinase assays. Here you will find troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is SLC-391 and what is its primary target?

A1: SLC-391 is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase

AXL. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and

plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.

Q2: What are the known off-targets of SLC-391?

A2: SLC-391 is a selective AXL inhibitor but also shows activity against other members of the

TAM kinase family, namely TYRO3 and MER. In a panel of 93 receptor tyrosine kinases, SLC-
391 also demonstrated significant inhibition of MER, FGFR3, and vascular endothelial growth

factor receptor 1 (VEGFR1) at a concentration of 100 nM.

Q3: What are the downstream signaling pathways affected by SLC-391?

A3: By inhibiting AXL, SLC-391 blocks the AXL-mediated signal transduction pathways,

primarily the PI3K/AKT pathway, which is critical for cell proliferation and survival. It has also
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been shown to stabilize the pro-apoptotic protein BIM through both AKT and ERK pathways.

Q4: In which experimental systems has SLC-391 shown efficacy?

A4: SLC-391 has demonstrated anti-proliferative activity in various cancer cell lines and has

shown efficacy in animal models of non-small cell lung cancer (NSCLC), chronic myeloid

leukemia (CML), and acute myeloid leukemia (AML). It has also exhibited synergistic effects

when used in combination with other approved targeted therapies and immune checkpoint

inhibitors like pembrolizumab.

Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and cell-based kinase

assays with SLC-391.

Issue 1: Higher than expected IC50 value for AXL inhibition in a biochemical assay.

Potential Cause 1: ATP Concentration. The inhibitory potency of ATP-competitive inhibitors

like SLC-391 is highly dependent on the ATP concentration in the assay.

Troubleshooting Step: Determine the Michaelis constant (Km) of ATP for your AXL enzyme

preparation. For accurate and comparable IC50 values, it is recommended to use an ATP

concentration at or near its Km.

Potential Cause 2: Inactive Enzyme. The AXL kinase domain may be unstable or inactive.

Troubleshooting Step: Confirm the activity of your recombinant AXL enzyme using a

known potent AXL inhibitor as a positive control. Differential scanning fluorimetry has

shown that SLC-391 can increase the thermal stability of the AXL kinase domain,

indicating direct binding.

Potential Cause 3: Assay Format. Different assay formats (e.g., radiometric, fluorescence-

based) can yield different IC50 values due to variations in detection methods and potential

for compound interference.

Troubleshooting Step: If possible, confirm your results using an orthogonal assay method.

For example, if you are using a fluorescence-based assay, consider validating with a direct
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radiometric assay that measures substrate phosphorylation.

Issue 2: Discrepancy between biochemical IC50 and cellular potency.

Potential Cause 1: Cell Permeability. SLC-391 may have poor permeability into the specific

cell line you are using.

Troubleshooting Step: While SLC-391 is designed to be orally bioavailable, its uptake can

vary between cell lines. Consider performing a cellular thermal shift assay (CETSA) to

confirm target engagement within the cell.

Potential Cause 2: Efflux Pumps. The target cells may express high levels of drug efflux

pumps (e.g., P-glycoprotein) that actively remove SLC-391.

Troubleshooting Step: Investigate the expression of common drug transporters in your cell

line. If high expression is detected, consider co-incubation with a known efflux pump

inhibitor to see if it potentiates the effect of SLC-391.

Potential Cause 3: High Protein Binding. SLC-391 may bind to serum proteins in the cell

culture medium, reducing its free concentration available to inhibit AXL.

Troubleshooting Step: Perform cell-based assays in low-serum or serum-free media for a

short duration to minimize the impact of protein binding. Compare these results with those

obtained in complete serum-containing medium.

Issue 3: Unexpected cellular phenotype not explained by AXL inhibition alone.

Potential Cause 1: Off-Target Effects. The observed phenotype may be due to the inhibition

of off-target kinases such as MER, TYRO3, FGFR3, or VEGFR1.

Troubleshooting Step:

Analyze the expression levels of these off-target kinases in your cell line.

Use more selective inhibitors for the suspected off-target kinases to see if you can

replicate the phenotype.
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Perform siRNA-mediated knockdown of the potential off-target kinases to assess their

role in the observed cellular response.

Potential Cause 2: Activation of Compensatory Pathways. Inhibition of the AXL pathway may

lead to the upregulation of alternative survival pathways.

Troubleshooting Step: Use pathway analysis tools such as phospho-kinase arrays or

western blotting to investigate the activation status of other signaling pathways (e.g., other

receptor tyrosine kinases) upon treatment with SLC-391.

Data Presentation
SLC-391 Kinase Inhibition Profile

Kinase Target IC50 (nM) Assay Type Reference

AXL 9.6 Radiometric

TYRO3 42.3 Radiometric

MER 44.0 Radiometric

Selectivity of SLC-391 against a Panel of 93 Receptor
Tyrosine Kinases

Kinase Target
Percent Inhibition
at 100 nM

Assay Type Reference

AXL >70% Cell-based (BaF3)

MER ~60% Cell-based (BaF3)

FGFR3 ~60% Cell-based (BaF3)

VEGFR1 ~60% Cell-based (BaF3)

Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50
Determination of SLC-391
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Objective: To determine the half-maximal inhibitory concentration (IC50) of SLC-391 against

AXL kinase.

Methodology:

Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 25

mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT), the peptide or protein

substrate, and the recombinant AXL enzyme.

Compound Dilution: Prepare a serial dilution of SLC-391 in DMSO. Further dilute these into

the kinase buffer to achieve the desired final concentrations. Include a DMSO-only control.

Kinase Reaction Initiation: In a microplate, combine the kinase/substrate master mix with the

diluted SLC-391 or DMSO control. Initiate the kinase reaction by adding [γ-³³P]ATP. The final

ATP concentration should be at or near the Km for AXL.

Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the

reaction remains in the linear range.

Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution

(e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The

phosphorylated substrate will bind to the filter.

Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated

[γ-³³P]ATP.

Signal Detection: Dry the filter mat and measure the incorporated radioactivity using a

scintillation counter.

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for

each SLC-391 concentration. Plot the percent inhibition against the logarithm of the SLC-
391 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Protocol 2: Cell-Based AXL Phosphorylation Assay
Objective: To assess the ability of SLC-391 to inhibit AXL phosphorylation in a cellular context.
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Methodology:

Cell Culture and Starvation: Plate cells that endogenously express AXL (e.g., A549 cells) and

allow them to adhere. Once the cells reach 70-80% confluency, serum-starve them overnight

to reduce basal receptor tyrosine kinase activity.

Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of SLC-391 or

a vehicle control (DMSO) for 1-2 hours.

Ligand Stimulation: Stimulate the cells with the AXL ligand, Gas6 (e.g., 5 nM), for 15 minutes

to induce AXL phosphorylation.

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method like the BCA assay.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe with an antibody for total AXL as a loading control.

Data Analysis: Quantify the band intensities for p-AXL and total AXL. Normalize the p-AXL

signal to the total AXL signal for each treatment condition. Compare the normalized p-AXL

levels in SLC-391-treated samples to the Gas6-stimulated control to determine the extent of

inhibition.
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Caption: AXL signaling pathway and the inhibitory action of SLC-391.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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